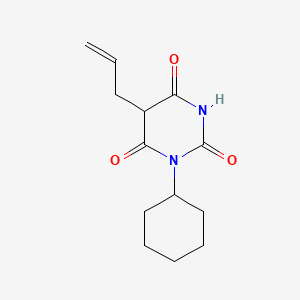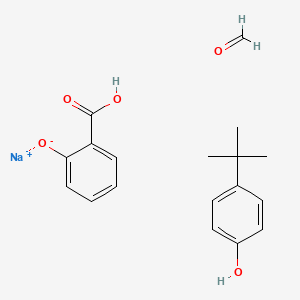![molecular formula C15H21N5 B13781581 N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine CAS No. 82264-57-1](/img/structure/B13781581.png)
N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine typically involves the Pictet-Spengler reaction, which is a well-known method for the formation of beta-carbolines. This reaction involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions to form the beta-carboline core structure.
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis for industrial purposes .
化学反応の分析
Types of Reactions
N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the beta-carboline core.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents on the beta-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
1-Tetrazolyl-substituted 2,3,4,9-tetrahydro-1H-beta-carbolines: These compounds have a tetrazole group attached to the beta-carboline core, which imparts different chemical and biological properties.
Uniqueness
N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
82264-57-1 |
|---|---|
分子式 |
C15H21N5 |
分子量 |
271.36 g/mol |
IUPAC名 |
2-[3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propyl]guanidine |
InChI |
InChI=1S/C15H21N5/c16-15(17)19-8-3-6-13-14-11(7-9-18-13)10-4-1-2-5-12(10)20-14/h1-2,4-5,13,18,20H,3,6-9H2,(H4,16,17,19) |
InChIキー |
NMPAXZOTIQZCEM-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
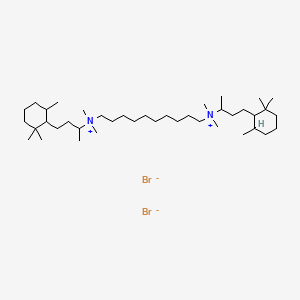
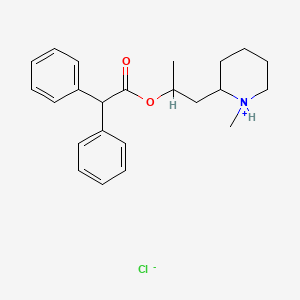
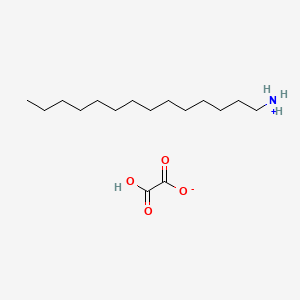
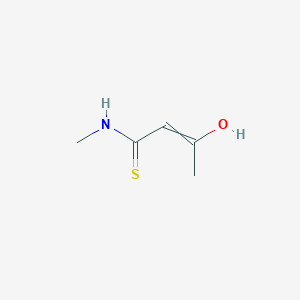
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
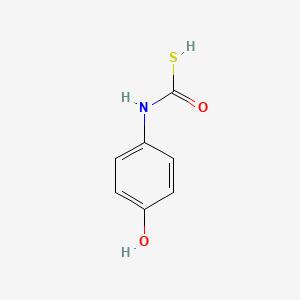

![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
